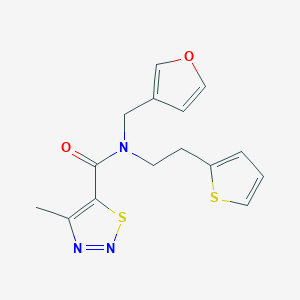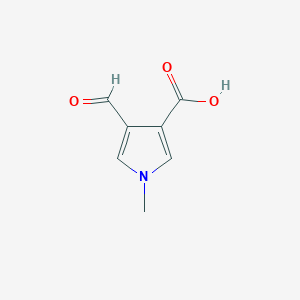
4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound has a formyl group (-CHO) at the 4-position, a methyl group (-CH3) at the 1-position, and a carboxylic acid group (-COOH) at the 3-position .Chemical Reactions Analysis
Pyrrole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, where the pyrrole ring acts as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid” include a molecular weight of 153.14, a melting point of 254-256°C, and it appears as a powder .科学的研究の応用
Anticancer Properties
Pyrrole derivatives, including 4-formyl-1-methylpyrrole-3-carboxylic acid, have been investigated for their potential as antitumor agents. These compounds exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy . Researchers continue to explore their mechanisms of action and optimize their efficacy.
Antibacterial and Antifungal Activity
Pyrrole-based compounds often display antimicrobial properties. 4-formyl-1-methylpyrrole-3-carboxylic acid may inhibit bacterial and fungal growth, making it relevant for developing novel antibiotics and antifungal agents . Understanding its mode of action and optimizing its potency are ongoing research areas.
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Some pyrrole derivatives, including our compound of interest, exhibit anti-inflammatory effects. Researchers investigate their ability to modulate inflammatory pathways and potentially develop anti-inflammatory drugs .
Metallurgical Applications
Pyrroles find use as catalysts in polymerization processes and corrosion inhibitors. Their unique electronic properties make them valuable in metallurgical applications, such as surface treatments and metal complex catalysis .
Spectrochemical Analysis
Pyrrole derivatives contribute to spectrochemical analysis due to their characteristic absorption bands in UV-visible spectra. Researchers utilize these compounds as probes for studying molecular interactions and identifying specific functional groups .
Transition Metal Complex Catalysts
4-formyl-1-methylpyrrole-3-carboxylic acid can form stable complexes with transition metals. These complexes serve as catalysts for uniform polymerization reactions, which have applications in materials science and polymer chemistry .
Safety and Hazards
将来の方向性
Pyrrole derivatives, including “4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid”, have a diverse nature of activities and are considered a potential source of biologically active compounds . Therefore, they continue to be an area of interest in medicinal chemistry, with ongoing research exploring their therapeutic potential against several diseases or disorders .
特性
IUPAC Name |
4-formyl-1-methylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-2-5(4-9)6(3-8)7(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNXVCWTPCKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-1-methyl-1H-Pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)
![(2S)-2,6-Diaminohexanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2461024.png)
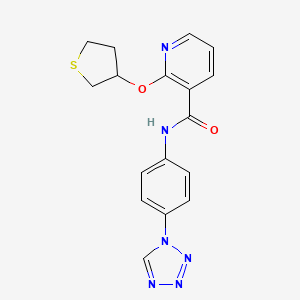

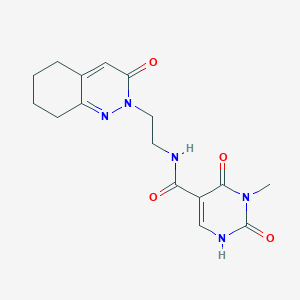
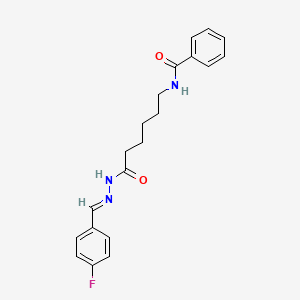
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2461034.png)

![1-(3,4-dimethylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2461037.png)
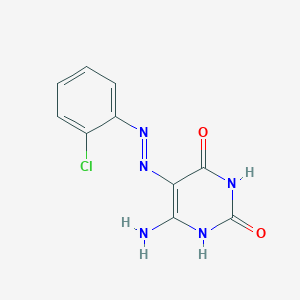
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

